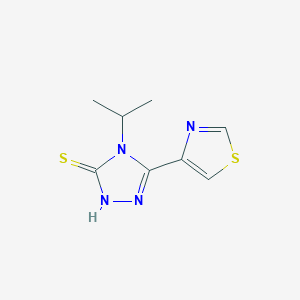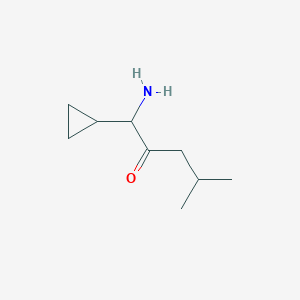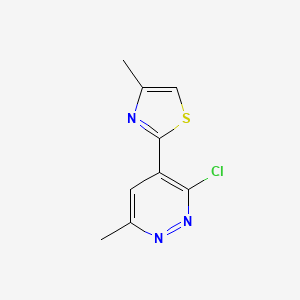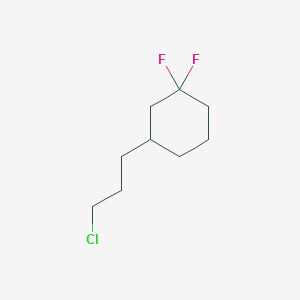
1-(2-Chlorophenyl)-3,3,3-trifluoro-1-propyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3,3,3-trifluoro-1-propyne is an organic compound characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to a propyne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3,3,3-trifluoro-1-propyne typically involves the reaction of 2-chlorobenzyl chloride with trifluoromethylacetylene in the presence of a strong base such as sodium amide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
1-(2-Chlorophenyl)-3,3,3-trifluoro-1-propyne undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Addition Reactions: The triple bond in the propyne backbone can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Electrophilic Addition: Reagents such as halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen chloride) are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Addition Products: Dihalogenated or halogenated derivatives depending on the electrophile.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alkanes or alkenes.
科学的研究の応用
1-(2-Chlorophenyl)-3,3,3-trifluoro-1-propyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-3,3,3-trifluoro-1-propyne involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(2-Chlorophenyl)-2,2,2-trifluoroethane: Similar structure but with an ethane backbone instead of propyne.
1-(2-Chlorophenyl)-3,3,3-trifluoropropane: Similar structure but with a propane backbone.
1-(2-Bromophenyl)-3,3,3-trifluoro-1-propyne: Similar structure but with a bromophenyl group instead of chlorophenyl.
Uniqueness
1-(2-Chlorophenyl)-3,3,3-trifluoro-1-propyne is unique due to the presence of both a chlorophenyl group and a trifluoromethyl group attached to a propyne backbone. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C9H4ClF3 |
|---|---|
分子量 |
204.57 g/mol |
IUPAC名 |
1-chloro-2-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C9H4ClF3/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H |
InChIキー |
SZRWFAVYBQSQPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#CC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B13166646.png)












